molecular formula C12H18N4 B1531197 [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1242996-56-0

[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No.: B1531197
CAS No.: 1242996-56-0
M. Wt: 218.3 g/mol
InChI Key: LKVPKBBILSUQAZ-UHFFFAOYSA-N
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Description

[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound with the molecular formula C₁₂H₁₈N₄ and a molecular weight of 218.30 g/mol . Its structure comprises an imidazo[4,5-b]pyridine core substituted with an isobutyl group at the 3-position and an ethylamine side chain at the 2-position. This compound belongs to a broader class of imidazo[4,5-b]pyridine derivatives, which are frequently explored for their biological activities, including kinase inhibition, antihistaminic effects, and enzyme modulation.

Properties

IUPAC Name

2-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9(2)8-16-11(5-6-13)15-10-4-3-7-14-12(10)16/h3-4,7,9H,5-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVPKBBILSUQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound “[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” has been identified to interact with several targets. It has been found to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro. It also shows inhibitory activity against nitric oxide synthases, particularly the inducible isoform (iNOS).

Result of Action

The inhibition of Akt activation and nitric oxide synthases by the compound can lead to a variety of cellular effects. For example, it can affect cell survival, growth, and proliferation, as well as influence neurotransmission and immune responses.

Biochemical Analysis

Biochemical Properties

[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator. This interaction enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. Additionally, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has been found to inhibit aromatase, an enzyme involved in estrogen biosynthesis. This inhibition can have significant implications in the treatment of estrogen-dependent cancers.

Cellular Effects

The effects of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the JAK/STAT-3 signaling pathway, which is involved in cell proliferation and survival. By modulating this pathway, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can influence cell growth and apoptosis. Furthermore, it has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine exerts its effects through various binding interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased neuronal inhibition. Additionally, it inhibits aromatase by binding to its active site, preventing the conversion of androgens to estrogens. This inhibition can reduce estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. Moreover, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has been found to modulate the activity of enzymes involved in carbohydrate metabolism, further influencing cellular metabolic processes.

Temporal Effects in Laboratory Settings

The temporal effects of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions. Over time, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can result in changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes can have significant implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing neuronal inhibition and reducing estrogen levels. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further influence cellular processes and metabolic flux. Additionally, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has been found to affect metabolite levels, including those involved in carbohydrate and lipid metabolism.

Transport and Distribution

The transport and distribution of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine within cells and tissues are mediated by various transporters and binding proteins. It has been observed to interact with transporters involved in its uptake and efflux, influencing its localization and accumulation within cells. Additionally, binding proteins can affect its distribution within tissues, leading to variations in its concentration across different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Biological Activity

The compound [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a derivative of imidazopyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N4
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 2098052-77-6

Imidazopyridine derivatives have been studied for their interactions with various biological targets, including:

  • Ion Channels : Certain derivatives act as activators or inhibitors of potassium channels (Kv7), which are crucial in regulating neuronal excitability and cardiac function .
  • Antiviral Activity : Compounds in this class have shown potential against viral infections by inhibiting viral replication mechanisms .

1. Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit anticancer properties through multiple mechanisms:

  • Cell Cycle Arrest : Some compounds induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, studies on related compounds have shown effectiveness against various cancer cell lines .
  • Tubulin Polymerization Inhibition : Certain derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death .

2. Antiviral Activity

Imidazopyridines have been identified as promising antiviral agents:

  • Inhibition of Viral Replication : Studies demonstrate that these compounds can inhibit the replication of viruses such as HCV and influenza by targeting specific viral proteins or pathways .

3. Neuroprotective Effects

Some derivatives have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress, which is beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces G2/M arrest; inhibits tubulin polymerization
AntiviralInhibits replication of HCV and influenza viruses
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress

Scientific Research Applications

Kv7 Channel Activation

Research indicates that derivatives of imidazo[4,5-b]pyridine, including [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, can act as potent activators of Kv7 channels (specifically Kv7.2/7.3 heteromultimers). These channels are crucial in regulating neuronal excitability and have implications for treating neurological disorders such as epilepsy and pain management .

Antibacterial Activity

Studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antibacterial properties. The structural modifications in compounds like [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine enhance their efficacy against various bacterial strains. This makes them candidates for developing new antibiotics amid rising antibiotic resistance .

Synthesis and Structural Diversity

The synthesis of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can be achieved through environmentally friendly methods that promote structural diversity. A notable approach involves a tandem reaction using substituted primary amines followed by reduction processes to yield functionalized imidazo[4,5-b]pyridines with minimal purification steps required. This method not only simplifies the synthesis but also opens avenues for creating a library of related compounds for further study .

Neuroprotective Effects

Emerging research suggests that imidazo[4,5-b]pyridine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's by modulating ion channel activity and reducing oxidative stress in neuronal cells.

Table 1: Summary of Research Findings on [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Study ReferenceApplication AreaFindings
AntibacterialDemonstrated efficacy against Gram-positive and Gram-negative bacteria; potential as a new antibiotic class.
NeurologyIdentified as a Kv7 channel activator; potential use in treating epilepsy and neuropathic pain.
VariousSynthesisGreen synthesis methods yield high diversity of functionalized derivatives with minimal steps required.

Comparison with Similar Compounds

Key Observations :

  • The isobutyl group in the target compound likely increases lipophilicity , improving membrane permeability compared to simpler alkyl chains (e.g., JYX) .
  • Cyclobutylamine in ARQ 092 is critical for inducing conformational changes in AKT, enabling allosteric inhibition .
  • Piperidinyl and aniline substituents in other analogs optimize interactions with histamine receptors or catalytic enzyme sites .

Pharmacological and Functional Comparisons

Kinase Inhibition

  • ARQ 092: Demonstrates IC₅₀ < 10 nM against AKT1/2/3 and inhibits tumor growth in xenograft models. The cyclobutylamine moiety disrupts ATP binding via hydrophobic interactions .

Antihistaminic Activity

  • N-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine (Compound 37) : Shows ED₅₀ = 0.1 mg/kg in rat histamine-induced lethality tests but is less potent than astemizole due to shorter duration .

Enzyme Inhibition

  • Imidazo[4,5-b]pyridin-2(3H)-ones: Act as cAMP PDE III inhibitors with IC₅₀ values in the nanomolar range. The lactam structure facilitates hydrogen bonding with catalytic residues .

Physicochemical Data

Property [2-(3-Isobutyl-3H-imidazo[...]ethyl]amine 3-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline JYX (3-Ethyl)
Molecular Weight (g/mol) 218.30 210.24 176.22
Boiling Point (°C) Not reported 442.3 ± 47.0 Not reported
Solubility Likely moderate (amine functionality) Low (aromatic amine) Moderate (small alkyl)

Preparation Methods

One-Pot Tandem Synthesis Methodology

A highly efficient preparation of substituted imidazo[4,5-b]pyridines, including those with alkyl substituents like isobutyl, employs a one-pot tandem process involving:

  • Step 1: Nucleophilic Aromatic Substitution (S_NAr)

    • Starting from 2-chloro-3-nitropyridine, reaction with a primary amine (e.g., 2-aminoethylamine for the ethylamine side chain) in a 1:1 water-isopropanol (H_2O-IPA) solvent mixture at 80 °C.
    • Reaction time: ~2 hours.
    • Outcome: Formation of N-substituted pyridine-2-amine intermediate.
  • Step 2: Nitro Group Reduction

    • In situ reduction of the nitro group to a diamine using zinc dust and concentrated hydrochloric acid (Zn/HCl) in H_2O-IPA at 80 °C.
    • Reaction time: ~45 minutes.
    • Outcome: Formation of pyridine-2,3-diamine intermediate.
  • Step 3: Heterocyclization with Aldehydes

    • Addition of substituted aldehydes (aromatic or heteroaromatic) to the reaction mixture.
    • Heating at 85 °C for ~10 hours.
    • Outcome: Cyclization and aromatization to yield the substituted imidazo[4,5-b]pyridine derivative.

This method allows the entire sequence to proceed without isolating intermediates, significantly reducing reaction time and waste, and adhering to green chemistry principles.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
1. S_NAr Reaction 2-chloro-3-nitropyridine + primary amine H_2O-IPA (1:1) 80 2 h >90 Efficient substitution forming N-substituted amine
2. Nitro Reduction Zn dust + conc. HCl H_2O-IPA 80 45 min ~90 Rapid reduction to diamine intermediate
3. Heterocyclization Substituted aldehyde H_2O-IPA 85 10 h >85 Cyclization forms imidazo[4,5-b]pyridine core

Mechanistic Insights

  • The reaction proceeds via initial formation of an imine intermediate between the diamine and aldehyde.
  • Intramolecular nucleophilic attack leads to cyclized dihydroimidazo intermediate.
  • Final aromatization yields the imidazo[4,5-b]pyridine scaffold.
  • The presence of water and isopropanol facilitates electrophile-nucleophile activation, enhancing reaction rates and selectivity.

Application to [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

To prepare the specific compound [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine:

  • Use isobutylamine as the primary amine in Step 1 to introduce the isobutyl substituent at the 3-position of the imidazo ring.
  • Use 2-aminoethylamine or an equivalent ethylamine derivative to introduce the ethylamine side chain at the 2-position.
  • Aldehydes used in Step 3 can be selected to tailor the aryl or heteroaryl substituents, although for this compound, the aldehyde choice corresponds to the imidazo ring formation without additional aryl substitution.

This approach has been demonstrated to yield the target compound in excellent yields with straightforward purification.

Alternative Preparation Routes

  • Metal-catalyzed amidation and cyclization methods using Pd or Cu catalysts have been reported but suffer from drawbacks such as:

    • Use of expensive and toxic catalysts.
    • Requirement of specific ligands and bases.
    • Narrow substrate scope.
    • Longer reaction times and harsher conditions.
  • Solid-supported synthesis methods exist but are less common and less efficient compared to the one-pot tandem method.

  • Patent literature (e.g., WO2015148464A1) describes processes for related imidazo[4,5-b]pyridine derivatives, focusing on 3-substituted analogs with aminocyclobutyl phenyl groups, which may share mechanistic similarities but differ in substituent scope.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Reference
One-pot tandem S_NAr-reduction-heterocyclization Metal-free, green solvent (H_2O-IPA), short reaction times, high yields Environmentally friendly, simple workup, broad substrate scope Requires Zn/HCl reduction step, longer heterocyclization time
Pd/Cu-catalyzed amidation and cyclization Regioselective, well-studied catalytic methods High selectivity Toxic/expensive catalysts, harsh conditions
Solid-supported synthesis Polymer-supported amines, facile separation Easy purification Limited substrate scope
Patent synthetic routes (e.g., WO2015148464A1) Specific to related derivatives, scalable Industrial applicability Less detail on green chemistry

Q & A

Q. How can chemical software improve reproducibility in synthesizing this compound?

  • Methodology :
  • Electronic Lab Notebooks (ELNs) : Track reaction conditions and anomalies.
  • Cheminformatics Platforms : Tools like KNIME or Pipeline Pilot standardize data entry and analysis.
  • Machine Learning : Predict optimal conditions using historical reaction datasets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Reactant of Route 2
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

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